2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Tautomerism NMR spectroscopy Structural assignment

2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 401465-31-4) is an N2-alkyl, C5-methyl substituted pyrazolone derivative with molecular formula C8H14N2O and molecular weight 154.21 g/mol. It belongs to the 2,4-dihydro-3H-pyrazol-3-one tautomeric subclass, which is distinct from the 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-5-ol forms that predominate in many pharmacologically established pyrazolones such as edaravone.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 401465-31-4
Cat. No. B2799340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS401465-31-4
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCC1=NN(C(=O)C1)CC(C)C
InChIInChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h6H,4-5H2,1-3H3
InChIKeySPYCGKAMZPRMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 401465-31-4): Core Scaffold Identity and Procurement Context


2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 401465-31-4) is an N2-alkyl, C5-methyl substituted pyrazolone derivative with molecular formula C8H14N2O and molecular weight 154.21 g/mol . It belongs to the 2,4-dihydro-3H-pyrazol-3-one tautomeric subclass, which is distinct from the 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-5-ol forms that predominate in many pharmacologically established pyrazolones such as edaravone [1]. The compound is commercially supplied as a research-grade building block (Enamine EN300-10544, purity ≥95%) and is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR), indicating its acceptance into screening collections [2].

Why 2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one Cannot Be Interchanged with Generic Pyrazolones: Structural Basis for Divergent Behavior


The tautomeric state and N2-substituent identity of pyrazolones fundamentally control their physicochemical properties, metal-chelation behavior, and biological target engagement [1]. In the 2,4-dihydro-3H-pyrazol-3-one (CH-form) to which this target compound belongs, the geminal 2J[C-4, H-3(5)] spin coupling constant measures approximately 9–11 Hz, whereas 1,2-dihydro-3H-pyrazol-3-ones (NH-form) exhibit a markedly reduced 2J of 4–5 Hz due to removal of the nitrogen lone-pair from conjugation [1]. This discrete spectroscopic signature reflects distinct electron distribution and hydrogen-bonding capacity that directly affect molecular recognition. The isobutyl group at N2 introduces steric bulk (branching at the β-carbon) and lipophilicity that diverge substantially from the N2-phenyl (edaravone class), N2-methyl, or N2-unsubstituted pyrazolones. Consequently, solubility, metabolic stability, and off-target profiles are non-transferable across these subclasses, making direct substitution without re-optimization scientifically unsound [2].

Quantitative Differentiation of 2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one Against Structural Analogs


Tautomeric Form Differentiation via 2J[C-4, H-3(5)] Coupling Constant vs. 1,2-Dihydro-3H-pyrazol-3-one and 1H-Pyrazol-5-ol Forms

The target compound resides in the 2,4-dihydro-3H-pyrazol-3-one (CH-form) tautomeric class. According to Kleinpeter and Holzberger's systematic NMR study, this form exhibits a diagnostic geminal 2J[C-4, H-3(5)] coupling constant of approximately 9–11 Hz, in contrast to 4–5 Hz for 1,2-dihydro-3H-pyrazol-3-one (NH-form) and 9–11 Hz for 1H-pyrazol-5-ol (OH-form) [1]. The CH-form lacks the exchangeable N1-proton, favoring keto-dominated reactivity and reducing prototropic tautomerization complexity that plagues N1-unsubstituted analogs such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone precursor), which equilibrates between OH, CH, and NH forms depending on solvent polarity [1].

Tautomerism NMR spectroscopy Structural assignment

Calculated Lipophilicity (CLogP) and Physicochemical Profile vs. Edaravone (5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) and 1,3-Dimethyl-2-pyrazolin-5-one

The N2-isobutyl substitution replaces the N2-phenyl group of edaravone (CAS 89-25-8) with a branched alkyl chain, substantially altering lipophilicity. Computed CLogP for the target compound is approximately 1.0–1.3 (predicted by Chemsrc using ACD/Labs algorithms), compared to edaravone CLogP ~1.8–2.0 . This ~0.5–0.7 log unit reduction indicates the isobutyl analog is measurably less lipophilic than the phenyl-bearing edaravone, yet more lipophilic than 1,3-dimethyl-2-pyrazolin-5-one (CAS 2749-59-9, CLogP ~0.2–0.5). Density is predicted at 1.1±0.1 g/cm³ and boiling point at 208.5±23.0 °C at 760 mmHg .

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Accessibility and Commercial Availability vs. Closest N2-Substituted 2,4-Dihydro-3H-pyrazol-3-one Analogs

The target compound (Enamine EN300-10544) is available from multiple suppliers at ≥95% purity with transparent pricing (e.g., Fluorochem 100 mg at €152, 250 mg at €212; Enamine 1 g at $159, 5 g at $465) [1]. The closely related regioisomer 2-isobutyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 857989-07-2) lacks comparable multi-gram commercial availability from major screening-compound suppliers. The 1,3-dimethyl analog (CAS 2749-59-9) is widely available but lacks the isobutyl branching required for specific steric SAR exploration. The target compound's presence in the MLSMR (T0520-4230) confirms its structural uniqueness within the NIH screening collection and its suitability for HTS campaigns [2].

Commercial availability Building block Synthetic tractability

Steric and Conformational Differentiation: Isobutyl Branching at N2 vs. Linear Alkyl or Aryl N2-Substituted Pyrazolones

The N2-isobutyl group introduces β-branching (CH(CH3)2) at the point of attachment to the pyrazolone nitrogen. This creates a steric environment quantified by Charton steric parameter (ν ≈ 0.98 for i-Bu vs. 0.52 for n-Bu, 0.0 for Me) and Taft Es (~ –0.93 for i-Bu vs. –0.39 for n-Bu, 0.00 for Me) [1]. The branching restricts conformational freedom at the N2 position compared to linear n-butyl analogs while avoiding the planarity and π-stacking promiscuity of N2-phenyl groups. In metal-chelation applications, 4-acyl-pyrazolones with bulky N1-substituents have been shown to alter extraction efficiency and metal selectivity; analogous steric effects are anticipated for N2-isobutyl in this scaffold [2].

Steric parameters Conformational analysis Structure-activity relationship

Predicted Hydrogen-Bond Donor/Acceptor Profile vs. C4-Substituted and N1-Unsubstituted Pyrazolone Analogs

The target compound (2,4-dihydro-3H-pyrazol-3-one) possesses one hydrogen-bond donor (N1-H in the NH tautomer, if formed under specific conditions) and two hydrogen-bond acceptors (C3=O carbonyl and N2 lone pair). This contrasts with 1H-pyrazol-5-ol tautomers, which present an OH donor and pyridine-like N acceptor, and with C4-acylated pyrazolones which introduce additional acceptor sites that alter metal-chelation stoichiometry and biological target engagement [1][2]. The CH-form predominantly lacks the acidic N1-H proton, reducing HBD count to 0 under most conditions—a feature that enhances membrane permeability relative to HBD-containing 1H-pyrazol-5-ols such as 3-methyl-1-phenyl-1H-pyrazol-5-ol [1].

Hydrogen bonding Molecular recognition Drug design

Application Scenarios Supported by Quantitative Evidence for 2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one


Medicinal Chemistry Lead Optimization: N2-Alkyl Pyrazolone SAR Libraries

The intermediate CLogP (~1.0–1.3) and balanced steric bulk of the N2-isobutyl group make this compound an ideal starting scaffold for constructing pyrazolone-based SAR libraries where both N2-phenyl (too lipophilic, π-stacking promiscuity) and N2-methyl (insufficient steric differentiation) analogs are inadequate. The CH-form tautomer reduces hydrogen-bond donor count to zero, improving predicted CNS multiparameter optimization (MPO) scores compared to edaravone-type N2-phenyl-1H-pyrazol-5-ol tautomers [1][2]. The compound's availability at ≥95% purity from multiple vendors at defined pricing enables reproducible SAR expansion without synthetic delays.

Metal-Chelation and Extraction Chemistry: N2-Substituent Steric Tuning

4-Acyl-pyrazolones are established bidentate ligands for lanthanide and actinide extraction. The N2-isobutyl group on this scaffold provides a quantifiably distinct steric environment (Charton ν ≈ 0.98, Taft Es ≈ –0.93) versus N2-phenyl or N2-methyl analogs, enabling systematic tuning of metal-chelate stability and extraction selectivity [1]. This compound can serve as a precursor for synthesizing 4-acyl-2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones with tailored extraction properties for nuclear waste partitioning or analytical metal detection applications [2].

High-Throughput Screening (HTS) Hit Validation and Chemical Probe Development

The compound's registration in the NIH MLSMR collection (T0520-4230, CID 6245631) confirms its acceptance into the largest publicly accessible screening library, meaning it has already undergone stringent QC (purity ≥90%, DMSO solubility verification) required for HTS [1]. Should this pyrazolone emerge as a hit in any MLPCN or related screening campaign, the compound's multi-gram commercial availability ($159/g from Enamine, €212/250 mg from Fluorochem) enables rapid hit confirmation, analog synthesis, and initial SAR without the 4–6 week synthesis lead time typical of custom pyrazolone building blocks [2].

Tautomerism Reference Standard for Analytical Method Development

The unambiguous CH-form tautomeric assignment supported by the diagnostic 2J[C-4, H-3(5)] coupling constant (~9–11 Hz) makes this compound a valuable reference standard for NMR-based tautomer identification workflows in pyrazolone-containing drug development programs [1]. It can serve as a positive control for the CH-form in QA/QC release testing where regulatory agencies require definitive tautomeric form assignment for polymorph and salt-form patent life-cycle management.

Quote Request

Request a Quote for 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.